

# Allyl fluoride chemical formula C<sub>3</sub>H<sub>5</sub>F

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## Compound of Interest

Compound Name: Allyl fluoride

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An In-depth Technical Guide to **Allyl Fluoride** (C<sub>3</sub>H<sub>5</sub>F) for Advanced Research and Development

## Abstract

**Allyl fluoride** (3-fluoropropene) is a pivotal organofluorine compound, serving as a versatile building block in modern organic synthesis. Its unique chemical structure, featuring both a reactive allyl group and a fluorine atom, makes it an important synthon for the introduction of fluorine into complex molecules. The strategic incorporation of fluorine can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates, making **allyl fluoride** and its derivatives of profound interest to researchers in medicinal chemistry and drug development.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of **allyl fluoride**, with a focus on experimental protocols and quantitative data relevant to a scientific audience.

## Core Properties of Allyl Fluoride

**Allyl fluoride** is a colorless gas at standard temperature and pressure.<sup>[3]</sup> Its fundamental properties are critical for its handling, storage, and application in synthetic chemistry. The strong carbon-fluorine bond and the adjacent  $\pi$ -system of the double bond dictate its chemical behavior.

Table 1: Physical and Chemical Properties of **Allyl Fluoride**

Property	Value	Reference
Chemical Formula	C <sub>3</sub> H <sub>5</sub> F	[3][4][5]
Molar Mass	60.07 g/mol	[4][5]
CAS Number	818-92-8	[3][4]
Appearance	Colorless gas	[3]
Boiling Point	-10 °C to -3 °C	[3][6]
Density	0.764 g/cm <sup>3</sup>	[6]
Refractive Index	1.3800	[6]
Vapor Pressure	1940 mmHg at 25°C	[6]
Synonyms	3-Fluoropropene, 1-Fluoro-2-propene	[4][5]

## Synthesis of Allyl Fluoride and Derivatives

The synthesis of allylic fluorides has seen significant advancement, moving beyond harsh conditions to more selective and milder methods. Modern techniques often utilize transition-metal catalysis or specialized electrophilic fluorinating reagents.[7]

Table 2: Key Synthetic Routes to Allylic Fluorides

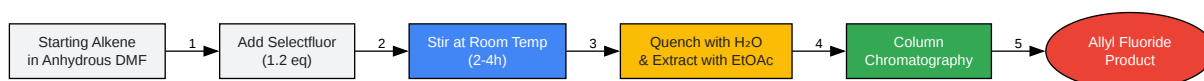
Method	Reagents & Conditions	Key Features
Deoxofluorination	Allylic Alcohols, TFFH (tetramethylfluoroformamidinium hexafluorophosphate)	Mild conditions, compatible with carbonyl groups. <a href="#">[8]</a>
Iridium-Catalyzed Fluorination	Allylic Trichloroacetimidates, Et <sub>3</sub> N·3HF, Iridium Catalyst	High regioselectivity for branched products, rapid reaction at room temperature. <a href="#">[8]</a>
Electrophilic Fluorodesilylation	Allylsilanes, Selectfluor	A two-step process often preceded by cross-metathesis; provides access to a variety of substituted allyl fluorides. <a href="#">[9]</a>
Palladium-Catalyzed Asymmetric Fluorination	Cyclic Allylic Chlorides, AgF, Pd(0) Catalyst, Trost Ligand	Provides access to highly enantioenriched cyclic allylic fluorides via an S <sub>N</sub> 2-type mechanism. <a href="#">[10]</a>
Direct Alkene Fluorination	Trisubstituted Alkenes, Selectfluor, DMF	Proceeds via an allylic rearrangement without a transition-metal catalyst. <a href="#">[11]</a>

## Experimental Protocol: Direct Electrophilic Fluorination of an Alkene

This protocol is a generalized example for the synthesis of an aryl allylic fluoride based on the direct fluorination of a trisubstituted alkene with Selectfluor.[\[11\]](#)

- **Preparation:** In a nitrogen-purged flask, dissolve the trisubstituted alkene (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL).
- **Reagent Addition:** Add Selectfluor (1.2 mmol, 1.2 equivalents) to the solution in one portion at room temperature.
- **Reaction:** Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

- Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
- Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.
- Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the pure aryl allylic fluoride.



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A generalized workflow for the synthesis of allylic fluorides.

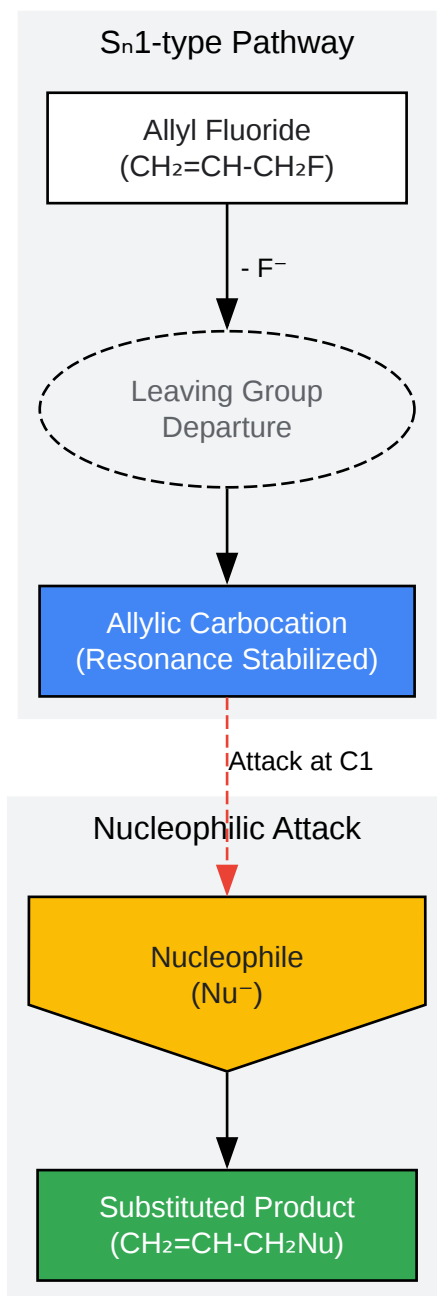
## Chemical Reactivity and Mechanistic Pathways

The reactivity of **allyl fluoride** is dominated by the interplay between the C-F bond and the adjacent double bond. While the C-F bond is the strongest single bond to carbon, the allylic position is activated towards substitution reactions, particularly those that proceed through a stabilized allylic carbocation intermediate.<sup>[12]</sup> Palladium-catalyzed reactions are especially prominent, enabling a range of transformations.<sup>[9][10]</sup>

Key reaction types include:

- Nucleophilic Substitution ( $S_N1/S_N2$ ): The stability of the allylic carbocation can facilitate  $S_N1$ -type reactions. Palladium catalysis often proceeds via the formation of a ( $\pi$ -allyl)palladium complex, which is then attacked by a nucleophile.<sup>[9][10]</sup>
- Addition Reactions: The double bond can undergo typical electrophilic addition reactions.

- C-F Bond Activation: Under specific catalytic conditions, the strong C-F bond can be activated to form new C-C or C-heteroatom bonds, a topic of growing research interest.[13]



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Simplified  $S_N1$ -type reactivity of the allylic system.

## Spectroscopic Characterization

The unambiguous identification of **allyl fluoride** and its derivatives relies on a combination of modern spectroscopic techniques. Due to the presence of fluorine,  $^{19}\text{F}$  NMR is an exceptionally powerful tool.

Table 3: Spectroscopic Data for **Allyl Fluoride** Characterization

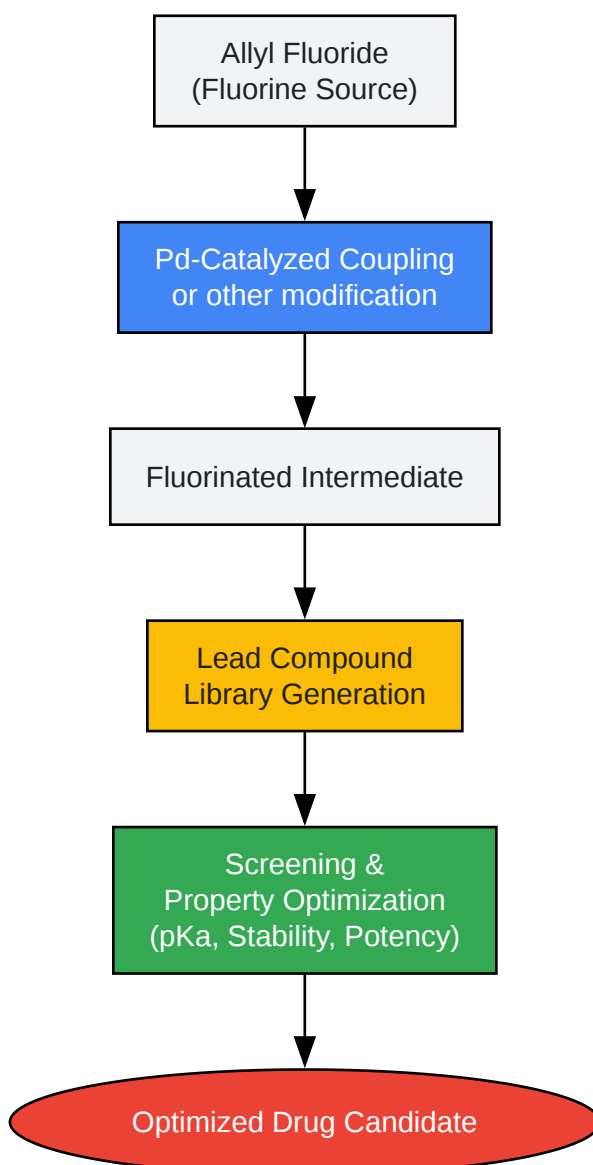
Technique	Description of Expected Signals
$^1\text{H}$ NMR	Complex multiplets are expected for the vinyl protons (~5-6 ppm) and the methylene protons adjacent to fluorine (~4.5-5 ppm) due to H-H and H-F coupling. <a href="#">[14]</a>
$^{13}\text{C}$ NMR	Three distinct signals are expected. The carbon bonded to fluorine will appear as a doublet due to strong one-bond C-F coupling.
$^{19}\text{F}$ NMR	A single resonance is expected, which will be split by the adjacent methylene and vinyl protons. The chemical shift is highly sensitive to the molecular environment. <a href="#">[15]</a> <a href="#">[16]</a>
Mass Spectrometry (MS)	The molecular ion peak ( $\text{M}^+$ ) is observed at $m/z = 60.07$ . Fragmentation patterns can help confirm the structure. <a href="#">[5]</a>
Infrared (IR) Spectroscopy	Characteristic absorption bands for C=C stretching (~1640 $\text{cm}^{-1}$ ), C-F stretching (~1000-1100 $\text{cm}^{-1}$ ), and =C-H bending are expected. <a href="#">[5]</a>

## Applications in Drug Discovery and Materials Science

The primary application of **allyl fluoride** in advanced research is as a precursor for synthesizing more complex fluorinated molecules. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug efficacy.[\[1\]](#)[\[2\]](#)

Key Roles in Drug Development:

- **Metabolic Blocking:** A C-F bond can be installed at a site of metabolic oxidation to block degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
- **Modulating pKa:** The high electronegativity of fluorine can lower the pKa of nearby functional groups, affecting a molecule's charge state, solubility, and receptor binding.
- **Conformational Control:** Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a more bioactive shape.
- **PET Imaging:** The radioisotope  $^{18}\text{F}$  can be incorporated via allylic fluorination methods to produce radiotracers for Positron Emission Tomography (PET), a vital tool in diagnostics and drug development.[8]



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Logical flow of **allyl fluoride** as a building block in drug discovery.

## Safety and Handling Protocols

**Allyl fluoride** is a flammable, liquefied gas that requires careful handling in a controlled laboratory environment.<sup>[17]</sup> Adherence to strict safety protocols is mandatory.

### Experimental Protocol: Safe Handling and Storage

- Ventilation: Always handle **allyl fluoride** in a well-ventilated chemical fume hood. Systems under pressure should be regularly checked for leaks.<sup>[17]</sup>
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), safety goggles with a face shield, and a flame-retardant lab coat.<sup>[17]</sup> For handling the liquefied gas, cold-insulating gloves are required.<sup>[17]</sup>
- Grounding: Use non-sparking tools and ensure all equipment and cylinders are properly grounded to prevent static discharge.<sup>[17]</sup>
- Storage: Store cylinders upright in a cool, dry, well-ventilated area away from sunlight and heat sources. Do not expose to temperatures exceeding 50 °C.<sup>[17]</sup> Ensure cylinders are securely chained.<sup>[17]</sup>
- Disposal: Dispose of unused material and empty containers in accordance with local, state, and federal regulations for hazardous materials.

Table 4: Safety and Handling Guidelines for **Allyl Fluoride**



Hazard	Precautionary Measure	Incompatible Materials
Extreme Flammability	Keep away from all ignition sources (sparks, open flames, hot surfaces). Use non-sparking tools and ground equipment.[17]	Strong oxidizing agents.[17]
Inhalation Toxicity	Avoid breathing gas.[17] Use only in a well-ventilated fume hood. May cause drowsiness or dizziness.[17]	N/A
Contact Hazard (Liquefied Gas)	Avoid contact with skin and eyes.[17] Contact with liquid can cause severe frostbite.[17]	N/A
Reactivity	Stable under normal storage conditions.	Acids, alkalis, amines.[6]

## Conclusion

**Allyl fluoride** is a high-value reagent whose importance in chemical synthesis, particularly for the pharmaceutical and agrochemical industries, continues to grow. Its utility is rooted in its capacity to serve as a compact and reactive source for the introduction of fluorine. As synthetic methodologies for its preparation and derivatization become more sophisticated and selective, the applications of **allyl fluoride** in creating novel, high-performance molecules are set to expand, further solidifying its role as a cornerstone of modern organofluorine chemistry.

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